molecular formula C11H11IN2O B1392764 2-(dimethylamino)-4-iodo-1H-indole-3-carbaldehyde CAS No. 1203897-96-4

2-(dimethylamino)-4-iodo-1H-indole-3-carbaldehyde

Cat. No. B1392764
M. Wt: 314.12 g/mol
InChI Key: KYIADPGGPXXRMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-(dimethylamino)-4-iodo-1H-indole-3-carbaldehyde” is a derivative of indole, which is a heterocyclic compound. The presence of an aldehyde group (-CHO), an iodine atom, and a dimethylamino group (-N(CH3)2) on the indole ring could potentially influence its chemical behavior .


Molecular Structure Analysis

The molecular structure of this compound would likely be influenced by the electron-donating dimethylamino group and the electron-withdrawing iodine atom and aldehyde group. These groups could potentially impact the compound’s reactivity .


Chemical Reactions Analysis

The reactivity of this compound could be influenced by the presence of the aldehyde group, which is often involved in nucleophilic addition reactions, and the iodine atom, which could undergo substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the presence of the polar aldehyde and dimethylamino groups could impact the compound’s solubility .

Scientific Research Applications

Gold-Catalyzed Cycloisomerizations

Kothandaraman et al. (2011) developed a method for preparing 1H-indole-2-carbaldehydes via gold(I)-catalyzed cycloisomerization. This method is efficient for a wide variety of substrates, highlighting the potential use of indole derivatives in complex chemical syntheses (Kothandaraman, Mothe, Toh, & Chan, 2011).

Microwave-Assisted Synthesis for Antimicrobial Activity

A study by Kathrotiya and Patel (2012) discusses the synthesis of indole-based chromene derivatives with potential antimicrobial properties. This study underscores the relevance of indole derivatives in the development of new antimicrobial agents (Kathrotiya & Patel, 2012).

Reactions and Spectra of Indole Derivatives

Acheson et al. (1979) explored the synthesis and reactions of various indole derivatives, including their spectral properties. This research is significant for understanding the chemical behavior of indole compounds in different conditions (Acheson, Hunt, Littlewood, Murrer, & Rosenberg, 1979).

Indole Oxidation Mechanisms

Balón et al. (1993) investigated the oxidation mechanisms of dimethylindole to carbaldehyde, providing insights into the chemical transformations of indole compounds under specific conditions (Balón, Muñoz, Guardado, Hidalgo, & Carmona, 1993).

Fluorescent Probes and Aggregates

Cigáň et al. (2013) examined the photophysical properties of dimethylamino coumarin carbaldehyde, indicating potential applications of indole derivatives in the development of fluorescent probes and materials science (Cigáň, Donovalová, Szöcs, Gašpar, Jakusová, & Gáplovský, 2013).

Synthesis of pH-Sensitive Spin Probes

Kirilyuk et al. (2003) discussed the synthesis of indole derivatives as pH-sensitive spin probes, highlighting the use of indole compounds in advanced analytical and diagnostic techniques (Kirilyuk, Shevelev, Morozov, Khromovskih, Skuridin, Khramtsov, & Grigor’ev, 2003).

Safety And Hazards

As with any chemical compound, handling “2-(dimethylamino)-4-iodo-1H-indole-3-carbaldehyde” would require appropriate safety measures. The specific safety and hazard information would depend on various factors including the compound’s reactivity, toxicity, and potential for bioaccumulation .

Future Directions

The study and application of indole derivatives is a vibrant field in medicinal chemistry and material science. The compound “2-(dimethylamino)-4-iodo-1H-indole-3-carbaldehyde” could potentially be explored for various applications depending on its physical and chemical properties .

properties

IUPAC Name

2-(dimethylamino)-4-iodo-1H-indole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11IN2O/c1-14(2)11-7(6-15)10-8(12)4-3-5-9(10)13-11/h3-6,13H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYIADPGGPXXRMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C2=C(N1)C=CC=C2I)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11IN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(dimethylamino)-4-iodo-1H-indole-3-carbaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(dimethylamino)-4-iodo-1H-indole-3-carbaldehyde
Reactant of Route 2
Reactant of Route 2
2-(dimethylamino)-4-iodo-1H-indole-3-carbaldehyde
Reactant of Route 3
2-(dimethylamino)-4-iodo-1H-indole-3-carbaldehyde
Reactant of Route 4
2-(dimethylamino)-4-iodo-1H-indole-3-carbaldehyde
Reactant of Route 5
Reactant of Route 5
2-(dimethylamino)-4-iodo-1H-indole-3-carbaldehyde
Reactant of Route 6
Reactant of Route 6
2-(dimethylamino)-4-iodo-1H-indole-3-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.